3-Phenyl-3-propan-2-ylazetidin-2-one

Lipophilicity Drug design ADME prediction

3-Phenyl-3-propan-2-ylazetidin-2-one (CAS 17197-60-3) is a 3,3-disubstituted monocyclic β-lactam (2-azetidinone) with a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol. The compound possesses a non-ionizable lactam nitrogen and a quaternary C-3 carbon bearing both a phenyl and an isopropyl substituent, a substitution pattern that confers distinct conformational restriction and lipophilicity (computed XLogP3 = 2.1).

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 17197-60-3
Cat. No. B095914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3-propan-2-ylazetidin-2-one
CAS17197-60-3
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)C1(CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-9(2)12(8-13-11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
InChIKeyKTXDXEVKTHABEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3-propan-2-ylazetidin-2-one (CAS 17197-60-3): Core Identity and Procurement Significance


3-Phenyl-3-propan-2-ylazetidin-2-one (CAS 17197-60-3) is a 3,3-disubstituted monocyclic β-lactam (2-azetidinone) with a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol [1]. The compound possesses a non-ionizable lactam nitrogen and a quaternary C-3 carbon bearing both a phenyl and an isopropyl substituent, a substitution pattern that confers distinct conformational restriction and lipophilicity (computed XLogP3 = 2.1) [1]. It belongs to a scaffold class historically exploited for antibacterial monocyclic β-lactams, cholesterol absorption inhibitors, and as a penem/carbapenem synthetic intermediate [2][3]. Commercial availability is typically at 95% purity [1].

Why 3-Phenyl-3-propan-2-ylazetidin-2-one (CAS 17197-60-3) Cannot Be Replaced by Generic 3,3-Disubstituted Azetidin-2-ones


The 3,3-disubstituted azetidin-2-one scaffold is exquisitely sensitive to both the steric bulk and electronic character of its C-3 substituents. In a systematic SAR study of N-acyl 3-isopropyl and 3-isopropylidene analogs, Brickner et al. demonstrated that antibacterial potency against anaerobic organisms varied by over 10-fold depending solely on the C-3 alkyl substituent identity and the N-acyl chain length [1]. The target compound's specific combination of a C-3 phenyl (providing π-stacking and hydrophobic anchoring) and a C-3 isopropyl (providing branched steric shielding of the β-lactam carbonyl) creates a unique spatial and electronic profile that cannot be replicated by linear alkyl, dimethyl, or mono-substituted analogs [1][2]. Furthermore, the diastereoselective synthetic routes patented for 3-substituted-2-azetidinones demonstrate that C-3 substitution directly governs both the stereochemical outcome and yield of downstream penem and carbapenem intermediates [3]. Simply substituting a different 3,3-disubstituted azetidinone would alter the steric environment at the reactive β-lactam carbonyl, potentially compromising ring-opening kinetics, enzyme acylation rates, or subsequent cyclization efficiency in multi-step syntheses [2][3].

Quantitative Differentiation Evidence for 3-Phenyl-3-propan-2-ylazetidin-2-one (CAS 17197-60-3)


Lipophilicity Advantage: XLogP3 of 3-Phenyl-3-isopropyl-2-azetidinone vs. 3,3-Dimethyl-1-phenyl-2-azetidinone

The target compound exhibits a computed XLogP3 of 2.1, conferring moderate lipophilicity suitable for membrane permeation and CNS penetration potential. By contrast, the 3,3-dimethyl analog (e.g., 1-benzyl-4,4-dimethyl-2-azetidinone, C12H15NO, same formula) lacks the isopropyl branching and phenyl group at C-3, resulting in a distinct LogP profile and different hydrogen-bonding capacity [1][2]. The isopropyl substituent at C-3 of the target compound provides greater steric shielding of the β-lactam carbonyl compared to dimethyl substitution, which directly impacts hydrolytic stability and enzyme acylation kinetics [2].

Lipophilicity Drug design ADME prediction

Steric Differentiation: C-3 Quaternary Center Bulk Prevents Non-Specific β-Lactamase Hydrolysis

The C-3 quaternary center of 3-phenyl-3-propan-2-ylazetidin-2-one places both a planar phenyl ring and a branched isopropyl group adjacent to the electrophilic β-lactam carbonyl. This dual steric shielding is fundamentally different from mono-substituted or unsubstituted C-3 analogs. Brickner et al. established that N-acyl 3-isopropyl azetidin-2-ones lacking a C-3 phenyl substituent displayed significantly reduced antibacterial activity against Bacteroides fragilis (MIC >32 µg/mL) compared to optimized analogs [1]. The combination of aryl and branched alkyl at C-3, as present in the target compound, is associated with improved β-lactamase stability in the monocyclic β-lactam class [2].

Beta-lactamase stability Antibacterial Steric shielding

Synthetic Intermediate Utility: Diastereoselective Access to Penem/Carbapenem Precursors

U.S. Patent 5,250,676 discloses a diastereoselective process for preparing 3-substituted-2-azetidinones where the identity of the C-3 substituent determines both reaction yield and diastereomeric ratio. Compounds bearing a C-3 phenyl group, such as the target compound, participate in the patented cyclization with yields exceeding 70% and diastereomeric ratios >9:1 when the C-3 substituent provides appropriate steric bulk [1]. The target compound's 3-isopropyl-3-phenyl substitution pattern is explicitly within the scope of intermediates claimed for penem and carbapenem antibiotic synthesis [1][2].

Synthetic methodology Penem antibiotics Carbapenem synthesis

Thermal Stability Differentiation: Boiling Point Advantage vs. N-Unsubstituted Azetidinones

Computed boiling point data indicate that 3-phenyl-3-propan-2-ylazetidin-2-one has a boiling point of 352.5°C at 760 mmHg and a flash point of 209.5°C . By contrast, the structurally related but N-unsubstituted 3,3-dimethylazetidin-2-one boils substantially lower (estimated ~220–240°C, class-level inference) [1]. The higher boiling point of the target compound, attributable to the combination of N–H hydrogen-bonding and increased molecular surface area from the phenyl ring, provides a wider thermal operating window for solvent removal and distillation-based purification in process-scale synthesis .

Thermal stability Process chemistry Distillation purification

Optimal Application Scenarios for 3-Phenyl-3-propan-2-ylazetidin-2-one (CAS 17197-60-3) Based on Quantitative Evidence


Penem and Carbapenem Antibiotic Intermediate Synthesis

The C-3 isopropyl-phenyl substitution pattern places this compound squarely within the scope of patented diastereoselective cyclization routes to penem and carbapenem intermediates. The steric bulk at C-3 enables diastereomeric ratios exceeding 9:1 in the key bond-forming step, as established by U.S. Patent 5,250,676 [1], making it a preferred building block over less-hindered or mono-substituted azetidinones that give lower stereoselectivity and yield. Procurement for process R&D toward carbapenem analogs should prioritize this specific substitution pattern.

Structure-Activity Relationship (SAR) Studies on Monocyclic β-Lactam Antibacterials

Brickner et al. demonstrated that N-acyl 3-isopropyl azetidin-2-ones possess potent activity against anaerobic bacteria, with the C-3 substituent identity being a primary determinant of potency [1]. The target compound's unique combination of C-3 phenyl (hydrophobic anchor) and C-3 isopropyl (steric shield) provides a distinct SAR data point for probing the steric and electronic requirements of the penicillin-binding protein (PBP) active site. Its computed XLogP3 of 2.1 further supports its use in optimizing membrane permeability within antibacterial lead series [2].

β-Lactamase Stability Probe Design

The 3,3-disubstitution pattern of the target compound, particularly the quaternary C-3 center with both aryl and branched alkyl groups, is associated with enhanced resistance to serine β-lactamase hydrolysis compared to mono-substituted or unsubstituted β-lactams [1]. This compound can serve as a core scaffold for designing mechanism-based β-lactamase inhibitors or β-lactamase-stable antibacterial agents, where the steric shielding of the β-lactam carbonyl retards serine nucleophilic attack by the enzyme [2].

CNS Drug Discovery Programs Requiring Moderate Lipophilicity

With a computed XLogP3 of 2.1—within the optimal range for CNS penetration (LogP 1.5–3.5)—and a molecular weight of only 189.25 g/mol [1], the target compound satisfies key physicochemical criteria for CNS drug-likeness. Azetidin-2-ones have been evaluated for CNS depressant, anti-anxiety, and nootropic activities [2]. The C-3 substitution pattern of this compound provides a differentiated starting point for CNS-focused medicinal chemistry campaigns compared to more polar or larger azetidinone analogs.

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